molecular formula C17H22FN5 B2417802 4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine CAS No. 2415512-10-4

4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine

Cat. No.: B2417802
CAS No.: 2415512-10-4
M. Wt: 315.396
InChI Key: XXFVXTJQYJSRQP-UHFFFAOYSA-N
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Description

4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine is a potent and selective chemical probe for investigating the role of the Lysine-specific histone demethylase 1A (LSD1/KDM1A) in epigenetic regulation. This compound functions as a reversible, non-competitive inhibitor that binds to the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site, effectively blocking its demethylase activity on histone H3 lysine 4 and lysine 9. Its primary research value lies in its utility for dissecting LSD1's function in various biological processes, including the maintenance of pluripotency in stem cells and the progression of acute myeloid leukemia (AML) and other cancers. Researchers employ this inhibitor to study the complex interplay between histone modifications and gene expression, particularly in the context of co-repressor complexes like CoREST. By modulating the epigenetic landscape, this compound enables the exploration of novel therapeutic strategies targeting oncogenic transcription programs. Its selectivity profile makes it a valuable tool for specifically probing LSD1-dependent pathways without immediate cross-reactivity with the closely related monoamine oxidase enzymes, thereby providing crucial insights into the pathophysiology of diseases driven by epigenetic dysregulation.

Properties

IUPAC Name

4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN5/c1-21(2)17-19-8-7-16(20-17)23-11-9-22(10-12-23)13-14-3-5-15(18)6-4-14/h3-8H,9-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFVXTJQYJSRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound.

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis. These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenated compounds and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine is a synthetic organic compound featuring a piperazine ring, a pyrimidine moiety, and a fluorophenyl group. It is of interest in medicinal chemistry because of its potential pharmacological applications.

Synthesis
The synthesis of this compound typically involves several key steps.

Potential Applications

The unique structure of this compound suggests several potential applications:

  • Neurotransmitter System Modulation Interaction studies involving similar compounds have revealed their ability to modulate neurotransmitter systems. Compounds with piperazine and pyrimidine structures have been studied for their interactions with serotonin and dopamine receptors. Such studies are crucial for understanding the pharmacodynamics of these compounds and their potential side effects. Further research into the specific interactions of this compound could elucidate its therapeutic profile.
  • Tyrosinase Inhibition There is considerable attention towards developing tyrosinase (TYR) inhibitors as a therapeutic strategy for treating hyperpigmentation disorders. Small molecules characterized by the presence of the 4‐fluorobenzylpiperazine moiety act as a key pharmacophoric feature for the inhibition of TYR .

Structural Analogs

Several compounds share structural similarities with this compound. Variations in substituents can significantly influence pharmacological profiles, making each unique in its therapeutic potential.

Compound NameStructure FeaturesBiological ActivityUniqueness
4-[4-(Bromophenyl)methyl]piperazin-1-yl-N,N-dimethylpyrimidin-2-amineBromine instead of fluorinePotential receptor antagonistUnique electronic properties due to bromine
N-(2-(1-benzylpiperidin-4-yl)ethyl)-4-(pyrazin-2-yl)piperazineContains pyrazine instead of pyrimidineTargets muscarinic receptorsDifferent receptor specificity
4-(5-Chloro-pyrimidin-2-yloxy)-N,N-dimethyl-piperazineContains chlorine and ether linkageAntidepressant propertiesDistinct functional groups influencing activity

Mechanism of Action

The mechanism of action of 4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis and regulation of adenosine function . The compound binds to these transporters, thereby inhibiting their activity and affecting various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-(2-Fluorophenyl)piperazin-1-yl)methyl]-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)
  • (4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229)
  • 1-[Bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine dihydrochloride (LDK1203)

Uniqueness

4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine is unique due to its specific structural features, such as the combination of a fluorophenyl group with a piperazine ring and a dimethylpyrimidinyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

The compound 4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine is a synthetic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides an in-depth analysis of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H23FN4C_{18}H_{23}FN_{4} with a molecular weight of approximately 320.4 g/mol. The compound features a pyrimidine ring substituted with a piperazine moiety and a fluorophenyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC18H23FN4
Molecular Weight320.4 g/mol
LogP3.25
Polar Surface Area31.59 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Research indicates that compounds similar to This compound often act as inhibitors of specific enzymes or receptors involved in various signaling pathways. For instance, it has been suggested that the piperazine ring enhances binding affinity to neuroreceptors, potentially affecting neurotransmitter systems such as serotonin or dopamine pathways.

Antiviral Activity

Several studies have explored the antiviral potential of related compounds, focusing on their effectiveness against various viral targets. For example, compounds with similar structures have shown significant inhibitory effects on human equilibrative nucleoside transporters (ENTs), which are critical for nucleotide metabolism and viral replication. The compound's ability to inhibit ENT1 and ENT2 suggests it may have therapeutic potential against viral infections .

Antimicrobial Activity

In vitro studies have demonstrated that related piperazine derivatives exhibit antimicrobial properties, particularly against Gram-positive bacteria. The presence of the fluorophenyl group appears to enhance this activity, possibly through increased membrane permeability and interaction with bacterial cell wall synthesis pathways .

Anti-cancer Activity

Preliminary research indicates that compounds with structural similarities may exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves inducing apoptosis through the modulation of protein kinase pathways and the inhibition of cell proliferation .

Case Study 1: Inhibition of Nucleoside Transporters

A study conducted by Renkai Li et al. (2021) examined the structure-activity relationship (SAR) of piperazine derivatives as inhibitors of human ENTs. The findings revealed that modifications to the piperazine ring significantly influenced inhibitory potency, with particular emphasis on the role of substituents at various positions on the aromatic rings .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers assessed the antimicrobial efficacy of several piperazine derivatives, including those structurally related to our compound. Results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antibiotics .

Q & A

Q. How can researchers optimize the multi-step synthesis of 4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine?

Methodological Answer:

  • Step 1: Start with the condensation of 4-fluorobenzyl chloride with piperazine under reflux in anhydrous tetrahydrofuran (THF) to form the 4-(4-fluorobenzyl)piperazine intermediate. Monitor reaction completion via thin-layer chromatography (TLC).
  • Step 2: Couple the intermediate with 2-chloro-N,N-dimethylpyrimidin-4-amine using a palladium-catalyzed Buchwald-Hartwig amination. Optimize catalyst loading (e.g., 5% Pd(OAc)₂) and base (e.g., Cs₂CO₃) to improve yield .
  • Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>95%).

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • X-ray crystallography: Resolve crystal packing and intramolecular hydrogen bonds (e.g., N–H⋯N interactions) to confirm stereochemistry .
  • NMR spectroscopy: Use ¹H/¹³C NMR to verify substituent positions (e.g., 4-fluorophenyl methyl integration at δ 3.6–3.8 ppm; pyrimidine ring protons at δ 8.1–8.3 ppm) .
  • Mass spectrometry (HRMS): Validate molecular weight (expected [M+H]⁺: ~372.2 Da) .

Q. What in vitro pharmacological screening approaches are suitable for initial bioactivity assessment?

Methodological Answer:

  • Antimicrobial assays: Use broth microdilution (CLSI guidelines) to test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values .
  • Cytotoxicity screening: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme inhibition: Test acetylcholinesterase (AChE) inhibition via Ellman’s method to assess neuroactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Methodological Answer:

  • Dose-response profiling: Compare IC₅₀ values across assays to identify concentration-dependent selectivity (e.g., cytotoxic at >50 μM but antimicrobial at <10 μM) .
  • Target validation: Use siRNA knockdown or CRISPR-Cas9 to confirm if observed activities are mediated by AChE inhibition or unrelated pathways .
  • Control experiments: Include reference compounds (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial) to benchmark results .

Q. What strategies enhance structure-activity relationship (SAR) studies for piperazine-pyrimidine hybrids?

Methodological Answer:

  • Substituent variation: Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups to modulate lipophilicity and target binding .
  • Scaffold hopping: Synthesize analogs with pyridine or triazine cores to compare π-π stacking efficiency .
  • Computational modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding poses at homology-modeled targets (e.g., kinase domains) .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Surface plasmon resonance (SPR): Measure real-time binding kinetics to immobilized enzymes (e.g., AChE) to determine KD values .
  • Cellular thermal shift assay (CETSA): Validate target engagement in live cells by monitoring protein thermal stability shifts upon compound treatment .
  • Metabolomics: Use LC-MS to track downstream metabolite changes (e.g., acetylcholine levels in neural models) .

Q. What crystallographic data support conformational analysis of the compound’s bioactive form?

Methodological Answer:

  • Dihedral angle analysis: From XRD data, measure angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl-pyrimidine torsion) to correlate with activity .
  • Hydrogen-bond networks: Map intermolecular interactions (e.g., C–H⋯O bonds) stabilizing the crystal lattice, which may mimic receptor binding .

Q. How can researchers identify off-target effects in complex biological systems?

Methodological Answer:

  • Affinity chromatography: Immobilize the compound on sepharose beads to pull down interacting proteins from cell lysates .
  • Phosphoproteomics: Use SILAC labeling and mass spectrometry to detect phosphorylation changes in signaling pathways (e.g., MAP kinase) .
  • Transcriptomics: Perform RNA-seq to identify differentially expressed genes post-treatment .

Data Integration and Cross-Disciplinary Approaches

Q. How to integrate structural and biological data for predictive modeling?

Methodological Answer:

  • QSAR modeling: Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioactivity .
  • Fragment-based design: Combine XRD-derived pharmacophores with high-throughput screening hits to optimize potency .

Q. What cross-disciplinary approaches address solubility and bioavailability challenges?

Methodological Answer:

  • Co-crystallization: Co-formulate with cyclodextrins or co-crystallize with succinic acid to enhance aqueous solubility .
  • Nanoparticle encapsulation: Use PLGA nanoparticles to improve blood-brain barrier penetration for neuroactive applications .

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